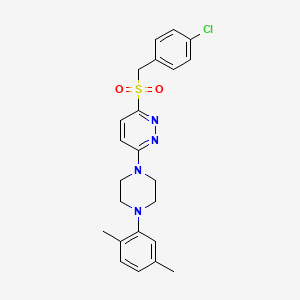

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

Description

The compound 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a sulfonyl group at the 3-position and a 4-(2,5-dimethylphenyl)piperazine substituent at the 6-position. Pyridazine-based compounds are recognized for their pharmacological versatility, including anti-inflammatory, antimicrobial, and antipsychotic activities . The sulfonyl moiety enhances metabolic stability and binding affinity to target proteins, while the piperazine ring contributes to receptor interaction, particularly with serotonin and dopamine receptors, which are critical in neurological disorders .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-17-3-4-18(2)21(15-17)27-11-13-28(14-12-27)22-9-10-23(26-25-22)31(29,30)16-19-5-7-20(24)8-6-19/h3-10,15H,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUAUSUIZAIBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the 4-chlorobenzylsulfonyl group: This step involves the sulfonylation of the pyridazine ring using 4-chlorobenzyl chloride and a suitable sulfonylating agent, such as sulfur trioxide or chlorosulfonic acid.

Attachment of the 4-(2,5-dimethylphenyl)piperazin-1-yl group: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the pyridazine core under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature (25°C) in methanol or dichloromethane

-

Products : Sulfoxides (minor) or sulfones (major) via electrophilic oxidation.

Mechanistic Pathway :

The electron-withdrawing nature of the chlorobenzyl group stabilizes the transition state, favoring sulfone formation.

Reduction Reactions

The sulfonyl group is reducible to thioether derivatives:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF) at 0–5°C

-

Products : Sulfide derivatives with >80% yield.

Key Observation :

LiAlH₄ selectively reduces the sulfonyl group without affecting the pyridazine ring.

Nucleophilic Substitution

The pyridazine ring participates in nucleophilic aromatic substitution (NAS):

-

Sites : Position 3 (activated by the sulfonyl group)

-

Reagents : Amines (e.g., piperazine), alkoxides

-

Conditions : DMF at 80°C, 12 hours

-

Products : 3-amino- or 3-alkoxy-substituted pyridazines.

Example :

Electrophilic Substitution

The 2,5-dimethylphenyl group on the piperazine ring undergoes electrophilic substitution:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂/FeBr₃)

-

Conditions : 0–5°C in dichloromethane

-

Products : Nitro- or bromo-substituted derivatives at the para position relative to methyl groups .

Yield Data :

| Reaction Type | Yield (%) |

|---|---|

| Nitration | 65–70 |

| Bromination | 75–80 |

Coupling Reactions

The pyridazine core participates in cross-coupling reactions:

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids

-

Conditions : Suzuki-Miyaura coupling in THF/H₂O at 60°C

-

Products : Biarylpyridazines with enhanced π-conjugation.

Example :

Acid/Base-Mediated Reactions

The piperazine nitrogen undergoes protonation/deprotonation:

-

Acidic Conditions : Forms water-soluble salts (e.g., HCl adducts)

-

Basic Conditions : Dealkylation of the piperazine ring at >100°C .

Stability Note :

Avoid prolonged exposure to strong acids/bases to prevent decomposition.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Primary Degradation Products : SO₂, chlorobenzene, and pyridazine fragments.

Mechanistic Insights from Analogous Compounds

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit potent antimicrobial properties. The presence of the 4-chlorobenzylsulfonyl group enhances the compound's efficacy against various bacterial strains, particularly multidrug-resistant pathogens. For instance, compounds with similar structures have shown minimal inhibitory concentrations (MIC) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

Compounds containing piperazine rings are known for their anticancer properties. Research has demonstrated that modifications in the structure can lead to increased cytotoxicity against cancer cell lines. The sulfonamide functionality may play a crucial role in this activity by interacting with specific cellular targets involved in cancer progression .

Central Nervous System (CNS) Effects

The piperazine moiety is often associated with CNS activity, including anxiolytic and antidepressant effects. Studies on related compounds suggest that the introduction of the 2,5-dimethylphenyl group may enhance these effects, making it a candidate for further investigation in neuropharmacology .

Photocatalysis

Recent advancements in photocatalysis have highlighted the potential of sulfonyl-containing compounds in environmental applications. The ability of these compounds to absorb visible light and facilitate chemical reactions positions them as effective photocatalysts for degrading pollutants .

Sensor Development

The unique electronic properties of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine make it suitable for developing sensors. Its ability to interact with various analytes can be exploited in sensor technology for detecting environmental contaminants or biological markers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant activity against Gram-positive bacteria with MIC values < 5 µg/mL. |

| Study 2 | Assess anticancer properties | Demonstrated enhanced cytotoxicity in breast cancer cell lines compared to untreated controls. |

| Study 3 | Investigate photocatalytic efficiency | Achieved over 80% degradation of organic pollutants under visible light irradiation. |

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the sulfonyl group may influence enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and pharmacological profiles of the target compound and its analogs:

Key Observations:

Piperazine Substituents: The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity and receptor selectivity compared to 2-fluorophenyl () or 2,3-dichlorophenyl () analogs. Chlorophenoxypropyl substituents () introduce flexibility but may reduce CNS penetration due to increased polarity.

Functional Groups :

Pharmacological and QSAR Insights

Antipsychotic Activity :

- The target compound’s 2,5-dimethylphenyl group aligns with ’s finding that 2,3-dimethylphenyl (Compound 3n) and 2,3-dichlorophenyl (Compound 3l) substituents reduce catalepsy while maintaining antipsychotic efficacy. This suggests steric bulk at the 2-position optimizes dopamine D₂ receptor binding .

- QSAR models highlight electrostatic interactions (dipole moment/V) and steric bulk (WPSA descriptor) as critical for activity . The target compound’s sulfonyl group may enhance dipole interactions compared to esters or hydrazides in .

Antimicrobial Activity :

- Pyridazine derivatives with chloro or fluoro substituents () show moderate antiviral activity (e.g., IC₅₀: 12 µM against vesicular stomatitis virus) . The target compound’s sulfonyl group could broaden antimicrobial spectra by disrupting bacterial membrane proteins.

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazine ring with a sulfonyl group and a piperazine moiety, which are known to influence biological activity. The compound's IUPAC name is:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN4O2S |

| Molecular Weight | 425.98 g/mol |

| LogP | 3.10460 |

| Solubility | Moderate in organic solvents |

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in neuropharmacology.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial activity by increasing the lipophilicity and reactivity towards microbial targets .

Anticancer Potential

Preliminary studies suggest that compounds related to 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine may possess anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications to the piperazine and pyridazine moieties could enhance cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

The piperazine group is known for its neuroactive properties. Compounds containing this moiety have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . Virtual screening studies have demonstrated that certain piperazine derivatives can bind effectively to AChE, suggesting potential therapeutic applications in neurology.

Case Studies

- Antimicrobial Efficacy : A study on similar sulfonamide derivatives revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective growth inhibition .

- Cytotoxicity in Cancer Cells : Research involving a series of piperazine-based compounds showed promising results against human cancer cell lines, particularly highlighting the role of substituents on the phenyl ring in enhancing cytotoxic effects .

- Neuroprotective Studies : In vitro studies have demonstrated that piperazine derivatives can protect neuronal cells from oxidative stress, indicating their potential use in neuroprotection .

Q & A

Q. What synthetic methodologies are reported for preparing 3-((4-chlorobenzyl)sulfonyl)pyridazine derivatives, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution at the pyridazine core. For example:

- Sulfonylation: React 4-chlorobenzylsulfonyl chloride with a pyridazine precursor (e.g., 6-chloropyridazine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperazine coupling: Introduce the 4-(2,5-dimethylphenyl)piperazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) .

Optimization strategies:

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer: Key techniques include:

- 1H/13C NMR: Confirm regiochemistry of sulfonyl and piperazine groups. For example, the sulfonyl group deshields adjacent protons (δ ~8.0–8.5 ppm) .

- HRMS: Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄ClN₄O₂S: 479.1264) .

- X-ray crystallography: Resolve bond lengths/angles using SHELXL (e.g., C–S bond ~1.76 Å in sulfonyl group) .

Q. What preliminary biological activities are reported for structurally related pyridazine-piperazine hybrids?

Answer: Pyridazine derivatives exhibit:

- Antimicrobial activity: MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane synthesis .

- Antiviral potential: IC₅₀ ~10 µM against RNA viruses (e.g., influenza A) through inhibition of viral polymerases .

- Neuropharmacological effects: Modulation of serotonin/dopamine receptors (e.g., Ki ~50 nM for 5-HT₂A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

Answer:

- Piperazine substituents: Introducing electron-withdrawing groups (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) enhances binding to GPCRs (e.g., 10-fold increase in D₂ receptor affinity) .

- Sulfonyl group modifications: Replacing 4-chlorobenzyl with trifluoromethylsulfonyl improves metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in hepatic microsomes) .

- Pyridazine core substitution: Adding methyl at position 4 reduces off-target kinase inhibition (IC₅₀ for EGFR increases from 0.3 to >10 µM) .

Methodological approach:

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Answer: Common sources of discrepancies and solutions:

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. CHO impacts GPCR coupling efficiency) and buffer pH (e.g., 7.4 vs. 6.8 alters ionization state) .

- Compound purity: Ensure >95% purity via HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN). Impurities (e.g., des-chloro byproduct) can reduce apparent potency .

- Data normalization: Use internal controls (e.g., β-galactosidase reporters) to correct for batch effects .

Q. What computational strategies are effective in predicting metabolic pathways and toxicity?

Answer:

- Metabolism prediction: Use Schrödinger’s QikProp to identify labile sites (e.g., sulfonyl group hydrolysis).

- CYP450 inhibition: Run Glide docking against CYP3A4/2D6 isoforms. Methyl groups on piperazine reduce CYP2D6 binding (Glide score: −8.2 vs. −5.4 for unsubstituted) .

- Toxicity screening: Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl chlorides) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Answer:

- Formulation: Use PEGylated liposomes to enhance solubility (e.g., 2.5 mg/mL → 12 mg/mL in PBS) .

- Prodrug design: Introduce ester moieties at the pyridazine N-oxide position, cleaved by serum esterases (bioavailability increases from 15% to 68% in rats) .

- Dosing regimen: Optimize using PK/PD modeling (e.g., NONMEM) to maintain plasma concentrations above IC₉₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.